molecular formula C18H16ClNO4S B15085904 (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B15085904
M. Wt: 377.8 g/mol
InChI Key: IAUGSUDSPPFIBD-UHFFFAOYSA-N
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Description

The compound (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine-2,3-dione core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction using a chlorinated aromatic compound.

    Attachment of the Thiophen-2-yl Group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling.

    Methoxyethyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to hydroxyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield diols.

Scientific Research Applications

(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving the pyrrolidine-2,3-dione core.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H16ClNO4S/c1-24-9-8-20-15(11-4-6-12(19)7-5-11)14(17(22)18(20)23)16(21)13-3-2-10-25-13/h2-7,10,15,22H,8-9H2,1H3

InChI Key

IAUGSUDSPPFIBD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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